4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a pyrazole moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to Benzene Ring: The pyrazole moiety is then attached to the benzene ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the pyrazole ring.
Substitution: The benzene ring and pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated and modified pyrazole derivatives.
Substitution: Various substituted benzene and pyrazole derivatives.
Scientific Research Applications
4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-aminopyrazole: Similar pyrazole structure but different substitution pattern.
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1006952-40-4 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H15N3O2/c1-15-5-4-10(14-15)8-13-7-9-2-3-11(16)6-12(9)17/h2-6,13,16-17H,7-8H2,1H3 |
InChI Key |
SVRQAPFFESZMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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